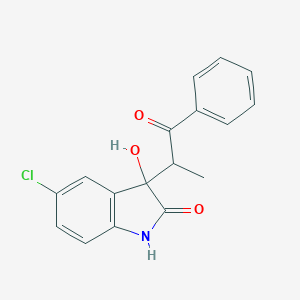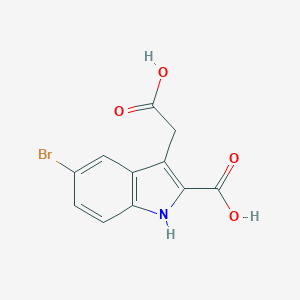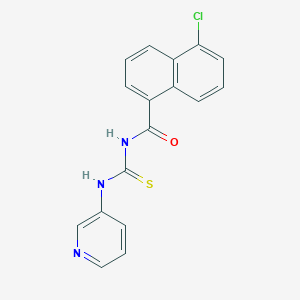
N-(5-chloro-1-naphthoyl)-N'-(3-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-1-naphthoyl)-N'-(3-pyridinyl)thiourea, commonly known as JWH-015, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and peripheral tissues. JWH-015 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising therapeutic agent for various conditions.
Mécanisme D'action
JWH-015 exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor by JWH-015 leads to a decrease in inflammatory cytokines, such as TNF-α and IL-6, and an increase in anti-inflammatory cytokines, such as IL-10. This results in a reduction in inflammation and pain. JWH-015 also has neuroprotective effects, which may be due to its ability to modulate the activity of microglia, the immune cells of the brain.
Biochemical and Physiological Effects:
JWH-015 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and nitric oxide, which are involved in inflammation and oxidative stress. JWH-015 has also been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation and pain. In addition, JWH-015 has been shown to modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
JWH-015 has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which allows for the investigation of the role of the CB2 receptor in various physiological and pathological processes. JWH-015 is also stable and has a long half-life, which allows for the investigation of its effects over a prolonged period of time. However, JWH-015 has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability to natural systems. In addition, JWH-015 has not been extensively studied in humans, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for research on JWH-015. One direction is to investigate its potential as a therapeutic agent for various conditions, such as arthritis, colitis, and neurodegenerative diseases. Another direction is to investigate its potential as a modulator of the immune system, particularly in the context of autoimmune diseases. Further research is also needed to elucidate the mechanisms underlying its neuroprotective effects and to investigate its potential as a treatment for pain and inflammation in the central nervous system. Finally, research is needed to investigate the potential side effects of JWH-015 and to develop safer and more effective synthetic cannabinoids for therapeutic use.
Méthodes De Synthèse
JWH-015 can be synthesized using a multi-step process that involves the reaction of 5-chloro-1-naphthylamine with 3-pyridinecarboxaldehyde to form an intermediate, which is then reacted with thiourea to yield the final product. The synthesis of JWH-015 is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Applications De Recherche Scientifique
JWH-015 has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and neuroinflammation. JWH-015 has also been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. In addition, JWH-015 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H12ClN3OS |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
5-chloro-N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H12ClN3OS/c18-15-8-2-5-12-13(15)6-1-7-14(12)16(22)21-17(23)20-11-4-3-9-19-10-11/h1-10H,(H2,20,21,22,23) |
Clé InChI |
PQGLSYNFYXUKKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=CN=CC=C3 |
SMILES canonique |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



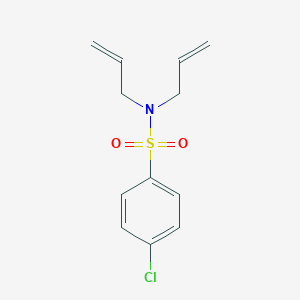
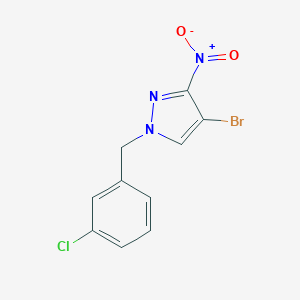
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)
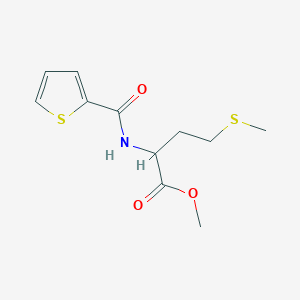
![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
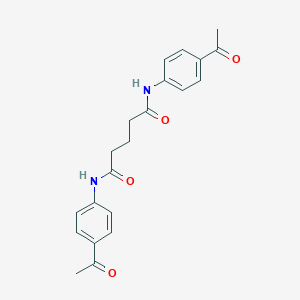
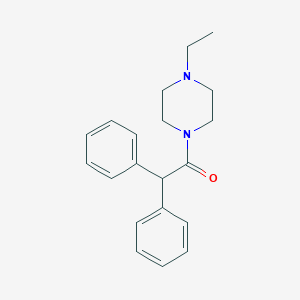
![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
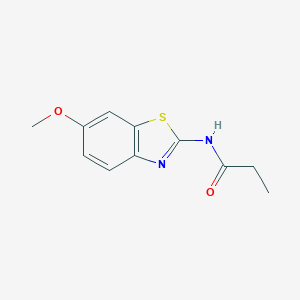
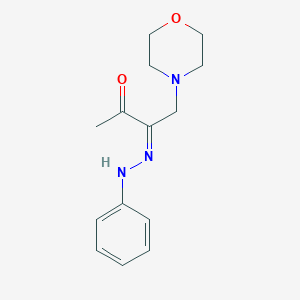
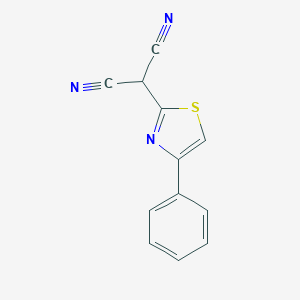
![2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)
